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Compound of Interest

Compound Name: Axl-IN-13

Cat. No.: B10830992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Axl-IN-13, a potent and orally active

inhibitor of the AXL receptor tyrosine kinase. This document details the binding affinity and

inhibitory concentrations of Axl-IN-13, outlines the experimental methodologies for their

determination, and explores the inhibitor's impact on AXL-mediated signaling pathways,

particularly in the context of cancer biology.

Core Data Summary
Axl-IN-13 demonstrates high-affinity binding to AXL kinase and potent inhibition in both

biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Parameter Value Description

Binding Affinity (Kd) 0.26 nM[1]

Dissociation constant,

indicating a very strong binding

interaction between Axl-IN-13

and AXL kinase.

Table 1: Binding Affinity of Axl-IN-13 for AXL Kinase.
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Assay Type IC50 Value Description

Biochemical IC50 1.6 nM[1]

Concentration of Axl-IN-13

required to inhibit the

enzymatic activity of purified

AXL kinase by 50% in a cell-

free system.

Cell-Based IC50 4.7 nM[1]

Concentration of Axl-IN-13

required to inhibit the

proliferation of Ba/F3-TEL-AXL

cells by 50%. This value

reflects the inhibitor's potency

within a cellular context.

Table 2: Inhibitory Concentration (IC50) of Axl-IN-13 against AXL Kinase.

Mechanism of Action and Signaling Pathways
Axl-IN-13 exerts its effects by directly inhibiting the kinase activity of AXL. AXL is a receptor

tyrosine kinase that, upon activation by its ligand Gas6, initiates a cascade of downstream

signaling events crucial for cell survival, proliferation, migration, and invasion. A key pathway

influenced by AXL is the PI3K/AKT pathway. Furthermore, AXL signaling is implicated in the

process of epithelial-to-mesenchymal transition (EMT), a cellular program associated with

cancer progression and metastasis, often induced by transforming growth factor-beta (TGF-β).

By inhibiting AXL, Axl-IN-13 can effectively block these downstream pathways and reverse the

EMT phenotype.[1]
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Caption: AXL Signaling Pathway and Inhibition by Axl-IN-13.

Experimental Protocols
The following sections detail the likely methodologies employed to determine the binding

affinity and IC50 values of Axl-IN-13. These are representative protocols based on standard

industry practices.

Determination of Binding Affinity (Kd) - LanthaScreen™
Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding of an inhibitor to a kinase by competing with a fluorescently labeled tracer.

Workflow:
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Prepare Reagents:
- AXL Kinase

- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647 Tracer

- Axl-IN-13 dilutions

Dispense Axl-IN-13 dilutions
into microplate

Add AXL Kinase and
Eu-anti-Tag Antibody mixture

Add Alexa Fluor™ 647 Tracer

Incubate at room temperature

Read TR-FRET signal
(Emission at 665 nm and 615 nm)

Calculate Emission Ratio and
Determine Kd

Click to download full resolution via product page

Caption: Workflow for Kd Determination using LanthaScreen™.

Detailed Steps:

Reagent Preparation:

Prepare a dilution series of Axl-IN-13 in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10

mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Prepare a 2X working solution of AXL kinase and LanthaScreen™ Eu-anti-Tag Antibody in

the assay buffer.
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Prepare a 4X working solution of the Alexa Fluor™ 647 tracer in the assay buffer.

Assay Procedure:

Add 4 µL of each Axl-IN-13 dilution to the wells of a 384-well microplate.[2]

Add 8 µL of the 2X AXL kinase/antibody mixture to each well.[2]

Add 4 µL of the 4X tracer to each well to initiate the binding reaction.[2]

Incubate the plate for 1 hour at room temperature, protected from light.[2]

Data Acquisition and Analysis:

Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665

nm (tracer) and 615 nm (europium).

Calculate the emission ratio (665 nm / 615 nm).

The Kd is determined by fitting the emission ratio data to a one-site binding model using

appropriate software.

Determination of Biochemical IC50 - ADP-Glo™ Kinase
Assay
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is

inversely proportional to the inhibitory activity of the compound.

Workflow:
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Prepare Reagents:
- AXL Kinase

- Substrate (e.g., poly-GT)
- ATP

- Axl-IN-13 dilutions

Dispense Axl-IN-13 dilutions
into microplate

Add AXL Kinase and Substrate

Initiate reaction by adding ATP

Incubate at room temperature

Add ADP-Glo™ Reagent to stop reaction
and deplete remaining ATP

Add Kinase Detection Reagent to
convert ADP to ATP and generate light

Measure luminescence

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for Biochemical IC50 Determination.

Detailed Steps:

Kinase Reaction:
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Add Axl-IN-13 dilutions to the wells of a white, opaque microplate.

Add AXL kinase and a suitable substrate (e.g., poly-GT) to each well.

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for

AXL).

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[3]

ADP Detection:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

unconsumed ATP. Incubate for 40 minutes at room temperature.[4][5]

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP

and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate

for 30-60 minutes at room temperature.[4][5]

Data Analysis:

Measure the luminescence using a plate-reading luminometer.

The IC50 value is determined by plotting the luminescence signal against the logarithm of

the Axl-IN-13 concentration and fitting the data to a four-parameter logistic curve.

Determination of Cell-Based IC50 - CellTiter-Glo®
Luminescent Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present,

which is an indicator of metabolically active cells.
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Seed Ba/F3-TEL-AXL cells
in a 96-well plate

Incubate cells to allow attachment

Add serial dilutions of Axl-IN-13

Incubate for a specified period (e.g., 72 hours)

Equilibrate plate to room temperature

Add CellTiter-Glo® Reagent

Mix to induce cell lysis

Incubate to stabilize luminescent signal

Measure luminescence

Calculate IC50
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Caption: Workflow for Cell-Based IC50 Determination.

Detailed Steps:
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Cell Culture and Treatment:

Seed Ba/F3-TEL-AXL cells in a 96-well opaque-walled plate at a predetermined density

and allow them to attach overnight.

Treat the cells with a serial dilution of Axl-IN-13.

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) in a

humidified incubator at 37°C with 5% CO2.

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.[6]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[6]

Data Analysis:

Measure the luminescence using a plate-reading luminometer.

The IC50 value is calculated by plotting the luminescence signal against the logarithm of

the Axl-IN-13 concentration and fitting the data to a dose-response curve.

TGF-β1-Induced EMT in MDA-MB-231 Cells
This protocol describes the induction of an EMT phenotype in the MDA-MB-231 human breast

cancer cell line using TGF-β1.

Detailed Steps:

Cell Culture:

Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
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Seed the cells in culture plates or dishes at a suitable density.

TGF-β1 Treatment:

Once the cells have adhered, treat them with TGF-β1 at a concentration of 5-10 ng/mL.[7]

Incubate the cells for 3 to 5 days to induce morphological and molecular changes

consistent with EMT.[7][8]

Assessment of EMT:

Morphological Changes: Observe the cells under a microscope for a transition from a

cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal

morphology.[8]

Western Blot Analysis: Analyze the expression of EMT markers. Expect a decrease in the

epithelial marker E-cadherin and an increase in mesenchymal markers such as N-

cadherin and Vimentin.

Functional Assays: The effect of Axl-IN-13 on TGF-β1-induced migration and invasion can

be assessed using transwell migration and invasion assays. Axl-IN-13 is expected to

inhibit these processes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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